![molecular formula C4H3N3O2 B11764798 1,2,4-Triazine-6-carboxylic acid](/img/structure/B11764798.png)
1,2,4-Triazine-6-carboxylic acid
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Overview
Description
1,2,4-Triazine-6-carboxylic acid is a heterocyclic organic compound that contains a triazine ring with three nitrogen atoms and a carboxylic acid group. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between a nitrile and a hydrazine derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the reaction of a triazine derivative with a carboxylic acid precursor under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of 1,2,4-triazine compounds exhibit significant antimicrobial activity. For instance, 6-azauracil, a derivative of 1,2,4-triazine-6-carboxylic acid, has been shown to inhibit the growth of various microorganisms effectively. This compound's mechanism involves interference with nucleic acid synthesis in bacteria and fungi .
Anticancer Activity
The compound has also been studied for its anticancer properties. Notably, 6-azacytosine (another derivative) demonstrated efficacy against adenocarcinoma in experimental models. The research indicates that these triazine derivatives can act as antimetabolites, disrupting the metabolic pathways essential for cancer cell proliferation .
Anti-inflammatory Effects
Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents. They have been evaluated in models of chronic inflammatory diseases, showing promising results in reducing inflammation markers and improving disease activity indices .
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in this compound due to its versatile applications:
- Drug Development : Its derivatives are being explored as lead compounds for developing new drugs targeting specific diseases such as cancer and infections.
- Pharmacokinetics : Studies on the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, making them suitable candidates for further development .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,4-triazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression . The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
1,3,5-Triazine: Another triazine derivative with three nitrogen atoms in the ring but different substitution patterns.
Uniqueness: 1,2,4-Triazine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This combination imparts distinct chemical properties, making it a versatile building block for various applications .
Biological Activity
1,2,4-Triazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C4H3N3O2 and features a triazine ring with a carboxylic acid functional group. Its structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazine exhibit notable antimicrobial properties . Studies indicate that these compounds can inhibit the growth of various bacteria and fungi:
- Antibacterial Activity : A study reported that 1,2,4-triazine derivatives showed higher activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were significantly lower for these strains compared to Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : While some derivatives displayed limited antifungal effects, they were largely ineffective at concentrations up to 200 µg/mL against tested fungal strains .
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | High | 15 |
Escherichia coli | Moderate | 50 |
Candida albicans | Low | >200 |
The mechanisms by which this compound exerts its biological effects are varied:
- Inhibition of Nucleic Acid Synthesis : Some studies suggest that triazine derivatives can interfere with nucleic acid metabolism in bacteria, similar to the action of known antibiotics .
- Cell Membrane Disruption : Other research indicates that these compounds may disrupt bacterial cell membranes, leading to cell lysis and death .
Anticancer Potential
Recent investigations have highlighted the potential of 1,2,4-triazine derivatives in cancer therapy:
- Cytotoxic Effects : Certain derivatives have shown cytotoxicity against cancer cell lines. For instance, one study reported that a specific triazine derivative exhibited significant growth inhibition in adenocarcinoma models .
- Mechanistic Insights : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Case Studies
- Antibacterial Efficacy : In a comparative study involving various triazine derivatives, compound 5f demonstrated excellent antibacterial activity against Mycobacterium smegmatis, with an MIC of 50 µg/mL. This positions it as a potential candidate for further development in treating mycobacterial infections .
- Anticancer Activity : A derivative was tested in vitro against several cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics. The study concluded that modifications to the triazine structure could enhance its anticancer properties .
Properties
Molecular Formula |
C4H3N3O2 |
---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |
InChI Key |
YWFARCBGCLDLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)C(=O)O |
Origin of Product |
United States |
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